2-Amino-2-[4-(aminomethyl)phenyl]acetic acid
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Overview
Description
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of phenylacetic acid, featuring an amino group and an aminomethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetic acid with hydrochloric acid to form 2-chloromethylphenylacetic acid. This intermediate is then reacted with an ammonia solution to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may include additional steps for purification and crystallization to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, it binds to tyrosine-protein phosphatase non-receptor type 1 (PTPN1), inhibiting its enzymatic activity. This inhibition affects downstream signaling pathways, leading to altered cellular responses, including impacts on insulin signaling, cell proliferation, and immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenylacetic acid: Similar in structure but lacks the aminomethyl group.
2-Aminothiazole derivatives: These compounds have a thiazole ring instead of a phenyl ring and exhibit different biological activities
Uniqueness
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit PTPN1 and affect various signaling pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-amino-2-[4-(aminomethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H12N2O2/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13) |
InChI Key |
ASRVEEPYXSBQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C(C(=O)O)N |
Origin of Product |
United States |
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